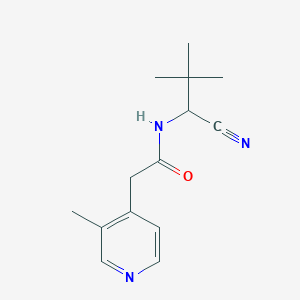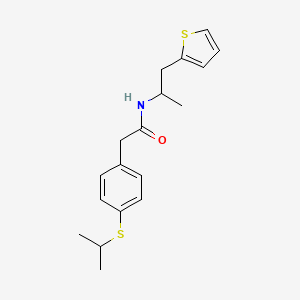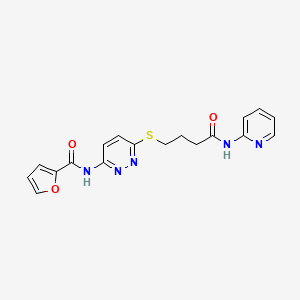![molecular formula C13H10N2O3 B2985852 N-(benzo[d][1,3]dioxol-5-yl)picolinamide CAS No. 333419-51-5](/img/structure/B2985852.png)
N-(benzo[d][1,3]dioxol-5-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)picolinamide, also known as BDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medical research, materials science, and electronics.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy.
Biochemical and Physiological Effects
N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(benzo[d][1,3]dioxol-5-yl)picolinamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has also been shown to inhibit the activity of HDACs, leading to the upregulation of certain genes involved in the regulation of cell cycle and apoptosis. In vivo studies have shown that N-(benzo[d][1,3]dioxol-5-yl)picolinamide has anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is its potential as a cancer therapy. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to exhibit anti-tumor properties in vitro and in vivo, making it a promising candidate for cancer treatment. N-(benzo[d][1,3]dioxol-5-yl)picolinamide also has potential applications in materials science and electronics, making it a versatile compound for scientific research. One of the limitations of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is its low solubility in water, which can make it difficult to work with in certain experiments. N-(benzo[d][1,3]dioxol-5-yl)picolinamide is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)picolinamide. One area of research is the development of N-(benzo[d][1,3]dioxol-5-yl)picolinamide-based drugs for cancer therapy. More research is needed to fully understand the mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)picolinamide and its potential as a cancer therapy. Another area of research is the development of N-(benzo[d][1,3]dioxol-5-yl)picolinamide-based materials for gas storage, catalysis, and drug delivery. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has potential applications in these areas, and more research is needed to fully explore its potential. Finally, more research is needed to understand the electronic properties of N-(benzo[d][1,3]dioxol-5-yl)picolinamide and its potential applications in organic electronics and displays.
Méthodes De Synthèse
N-(benzo[d][1,3]dioxol-5-yl)picolinamide can be synthesized through a two-step process. The first step involves the synthesis of 2,3-dihydroxybenzoic acid, which is then converted to N-(benzo[d][1,3]dioxol-5-yl)picolinamide through a condensation reaction with picolinamide. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)picolinamide has potential applications in various fields of scientific research. In medical research, N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to exhibit anti-tumor properties, making it a promising candidate for cancer treatment. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has also been used in the development of biosensors for the detection of glucose and other biomolecules. In materials science, N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In electronics, N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been used as a dopant in organic semiconductors, which have potential applications in flexible electronics and displays.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-3-1-2-6-14-10)15-9-4-5-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFORJOQLCRHFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57256392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)

![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)


![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)